

Sodium Phthalimide: A Comprehensive Technical Guide to its Chemical Structure, Bonding, and Reactivity

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Sodium phthalimide

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This technical guide provides an in-depth analysis of the chemical structure, bonding characteristics, and synthetic applications of **sodium phthalimide**. A cornerstone reagent in organic synthesis, a thorough understanding of its properties is critical for its effective application in research and drug development.

Chemical Structure and Bonding

Sodium phthalimide is an organic salt with the chemical formula $C_8H_4NNaO_2$.^{[1][2]} It consists of a sodium cation (Na^+) and a phthalimide anion ($C_8H_4NO_2^-$). The IUPAC name for this compound is sodium isoindole-1,3-dione.^[2]

1.1. Ionic and Covalent Bonding

The primary interaction in **sodium phthalimide** is the ionic bond between the positively charged sodium ion and the negatively charged phthalimide anion. The negative charge on the anion is localized on the nitrogen atom, which has been deprotonated from the parent phthalimide molecule.

The phthalimide anion itself is a complex organic structure featuring a benzene ring fused to a five-membered dicarboximide ring. The bonding within this anion is covalent. The stability of the phthalimide anion is a key feature, arising from the electron-withdrawing effect of the two

adjacent carbonyl groups. These groups delocalize the negative charge on the nitrogen atom through resonance, significantly increasing the acidity of the N-H proton in the parent phthalimide.[3] This resonance stabilization makes the phthalimide anion an excellent, soft, and non-basic nucleophile.[3]

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